molecular formula C15H12FNO2 B261487 N-(3-acetylphenyl)-4-fluorobenzamide CAS No. 194783-82-9

N-(3-acetylphenyl)-4-fluorobenzamide

Cat. No. B261487
CAS RN: 194783-82-9
M. Wt: 257.26 g/mol
InChI Key: LXJNMMGOVWWKIJ-UHFFFAOYSA-N
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Description

“N-(3-acetylphenyl)-4-fluorobenzamide” is a chemical compound that likely contains an acetylphenyl group, a fluorobenzamide group, and an amide linkage connecting these two groups. The presence of these functional groups suggests that this compound could exhibit interesting chemical and biological properties .


Synthesis Analysis

While the specific synthesis route for “this compound” isn’t available, similar compounds are often synthesized through condensation reactions . For instance, isocyanates are usually produced from amines by phosgenation .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be planar due to the presence of the amide linkage. The compound might exhibit resonance, which could contribute to its stability .


Chemical Reactions Analysis

Isocyanates, which have a similar functional group to the one in “this compound”, are known to be reactive towards a variety of nucleophiles including alcohols, amines, and even water .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For instance, isocyanates are generally planar and the N=C=O linkage is nearly linear .

Scientific Research Applications

  • Cognitive-Enhancing Actions : A derivative, FK962 (N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide), has been studied for its cognitive-enhancing actions. It was found to enhance somatostatin release from rat hippocampal slices and ameliorate memory deficits in various rat models, suggesting potential therapeutic value for cognitive disorders such as Alzheimer's disease (Tokita et al., 2005).

  • Crystal Structures : The crystal structures of N-(arylsulfonyl)-4-fluorobenzamides were studied to compare with related structures, providing insights into the conformation of these molecules (Suchetan et al., 2016).

  • Cerebral Blood Flow and Metabolism : Another derivative, FK960 (N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate), showed effects on regional cerebral blood flow and glucose metabolism in aged rhesus macaques, suggesting implications for treating dementia (Noda et al., 2003).

  • PET Imaging of σ Receptors : N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide showed high affinity and selectivity to σ receptors, suggesting its potential as a ligand for PET imaging of these receptors in humans (Shiue et al., 1997).

  • Mechanical Properties of Polymorphs : The study of N-(3-ethynylphenyl)-3-fluorobenzamide polymorphs revealed correlations between crystal structure and mechanical properties, contributing to the understanding of material properties in crystal engineering (Bhandary et al., 2018).

  • Urease Inhibition : Flurofamide, a derivative (N-[diaminophosphinyl]-4-fluorobenzamide), was found to be a potent inhibitor of bacterial urease, suggesting its utility in treating infections induced urinary stones (Millner et al., 1982).

  • Synthesis and PET Studies : Synthesis of labeled FK960, an anti-dementia drug candidate, and its PET studies in conscious monkeys provided insights into the drug distribution and pharmacokinetics (Murakami et al., 2002).

Future Directions

The future directions for “N-(3-acetylphenyl)-4-fluorobenzamide” could involve further studies to elucidate its synthesis, properties, and potential applications. For instance, similar compounds have been synthesized with the aim of obtaining different derivatives belonging to the isoindolo [2,1- a ]quinoline family .

properties

IUPAC Name

N-(3-acetylphenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO2/c1-10(18)12-3-2-4-14(9-12)17-15(19)11-5-7-13(16)8-6-11/h2-9H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJNMMGOVWWKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901291859
Record name N-(3-Acetylphenyl)-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

194783-82-9
Record name N-(3-Acetylphenyl)-4-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194783-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Acetylphenyl)-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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